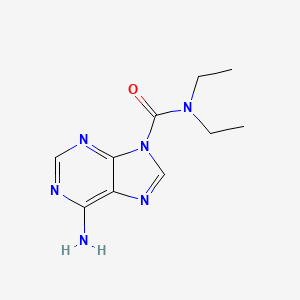

6-Amino-N,N-diethyl-9H-purine-9-carboxamide

Description

6-Amino-N,N-diethyl-9H-purine-9-carboxamide is a purine derivative characterized by a carboxamide group at the 9-position and diethylamine substitution on the carboxamide nitrogen. Purines are biologically significant heterocycles, serving as core structures in nucleotides and nucleic acids. Modifications at the 6- and 9-positions are common in medicinal chemistry to tune pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

89814-73-3 |

|---|---|

Molecular Formula |

C10H14N6O |

Molecular Weight |

234.26 g/mol |

IUPAC Name |

6-amino-N,N-diethylpurine-9-carboxamide |

InChI |

InChI=1S/C10H14N6O/c1-3-15(4-2)10(17)16-6-14-7-8(11)12-5-13-9(7)16/h5-6H,3-4H2,1-2H3,(H2,11,12,13) |

InChI Key |

NENKDHSAPXIWTR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)N1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide typically involves the reaction of 6-chloropurine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-N,N-diethyl-9H-purine-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like alkyl halides can replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of N-alkylated purine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Proliferative Diseases

Research indicates that derivatives of 9H-purine-2,6-diamine, including 6-Amino-N,N-diethyl-9H-purine-9-carboxamide, are being investigated for their efficacy in treating proliferative diseases such as cancer. These compounds act by inhibiting DNA topoisomerases, enzymes crucial for DNA replication and repair, thereby slowing down the proliferation of cancer cells. The specific mechanism involves the compound's ability to interfere with the topological changes in DNA necessary for cell division .

2. Anti-inflammatory Effects

Another significant application of this compound is its potential role as an anti-inflammatory agent. Studies have shown that certain purine derivatives can inhibit phosphodiesterase IV (PDE-IV), an enzyme implicated in inflammatory responses. By inhibiting PDE-IV, these compounds can increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and reduced inflammation . This mechanism makes them promising candidates for treating conditions such as asthma and other inflammatory diseases.

Biochemical Probes

3. Selective Inhibition of Kinases

6-Amino-N,N-diethyl-9H-purine-9-carboxamide has been explored as a biochemical probe for selectively inhibiting kinases like Nek2 and CDK2. These kinases are involved in cell cycle regulation, and their dysregulation is often linked to cancer progression. The compound's structure allows it to interact selectively with these kinases, making it a valuable tool in cancer research for understanding kinase functions and developing targeted therapies .

Case Study 1: Inhibition of Nek2

A study focusing on purine-based probes highlighted the effectiveness of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide in selectively inhibiting Nek2 with an IC50 value of 12 µM. This selectivity is crucial for minimizing side effects while effectively targeting cancerous cells .

Case Study 2: PDE-IV Inhibition

Research into the anti-inflammatory properties of purine derivatives demonstrated that compounds similar to 6-Amino-N,N-diethyl-9H-purine-9-carboxamide could significantly reduce pro-inflammatory cytokines in vitro. This suggests a potential application in treating chronic inflammatory diseases .

Summary Table of Applications

| Application Area | Mechanism | Potential Conditions Treated |

|---|---|---|

| Proliferative Diseases | Inhibition of DNA topoisomerases | Cancer (various types) |

| Anti-inflammatory | PDE-IV inhibition leading to increased cAMP levels | Asthma, Allergies, Inflammatory diseases |

| Biochemical Probes | Selective inhibition of kinases like Nek2 and CDK2 | Cancer research |

Mechanism of Action

The mechanism of action of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Carboxamide Group

6-Amino-N-ethyl-9H-purine-9-carboxamide

- Structure : Differs by having a single ethyl group instead of diethyl on the carboxamide nitrogen.

- Molecular Formula : C₈H₁₀N₆O

- Molecular Weight : 206.2 g/mol.

6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide

- Structure : Features a sulfonyl group linked to a 4-methylphenyl ring at the carboxamide nitrogen.

- Molecular Formula : C₁₃H₁₂N₆O₃S

- Molecular Weight : 332.34 g/mol.

- Key Properties : The sulfonyl group introduces strong electron-withdrawing effects, which may influence binding affinity in enzyme inhibition studies.

N-Ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide

Modifications at the Purine Core

9-Phenyl-9H-purin-6-amines

- Structure : A phenyl group replaces the carboxamide at the 9-position.

- Synthesis: Prepared via cyclization of 5-amino-1-phenyl-1H-imidazole-4-carbonitriles using HC(OEt)₃ and Ac₂O.

6-[2,6-Diacetoxyphenyl]-9H-purine Derivatives

Nucleoside Analogs

2-Amino-9-((2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-9H-purin-6-yl)acetamide

Biological Activity

6-Amino-N,N-diethyl-9H-purine-9-carboxamide, often referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of purine nucleoside phosphorylase (PNP). This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name: 6-Amino-N,N-diethyl-9H-purine-9-carboxamide

- CAS Number: 89814-73-3

- Molecular Formula: C12H16N4O

- Molecular Weight: 232.28 g/mol

The biological activity of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide is primarily attributed to its role as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is crucial in the purine salvage pathway, which recycles purines for nucleotide synthesis. Inhibition of this enzyme can lead to the accumulation of toxic metabolites in T-cell malignancies and certain bacterial infections.

Key Mechanistic Insights:

- Enzyme Inhibition: The compound binds to the active site of PNP, preventing the conversion of inosine and guanosine into their respective bases and phosphate. This inhibition can disrupt cellular proliferation in T-cells and certain pathogens.

- Selectivity: Studies have shown that this compound exhibits selectivity for pathogenic PNP over human PNP, making it a promising candidate for targeted therapies with reduced side effects .

Biological Activity Data

The following table summarizes the biological activity data related to 6-Amino-N,N-diethyl-9H-purine-9-carboxamide:

| Activity | IC50 (µM) | Selectivity | Cell Line/Organism |

|---|---|---|---|

| Human PNP Inhibition | 0.021 | High | Human T-cell lines |

| Mycobacterium tuberculosis PNP Inhibition | 0.025 | Over 60-fold selective | Mycobacterium tuberculosis |

| Cytotoxicity (T-cell lines) | CC50 = 9 | Highly selective | CCRF-CEM, MOLT-4, Jurkat |

| Cytotoxicity (Non-T-cell lines) | CC50 > 10 | Non-cytotoxic | HeLa S3, HL60, HepG2 |

Case Studies and Research Findings

- In vitro Studies on T-cell Malignancies:

- Antimicrobial Activity:

- Structure-Activity Relationship (SAR):

Q & A

What synthetic methodologies are recommended for preparing 6-Amino-N,N-diethyl-9H-purine-9-carboxamide?

Basic Research Question

The synthesis of purine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-Amino-9-((2R,4R)-dioxolane)purine derivatives were synthesized via amidation or phosphorylation reactions under anhydrous conditions with catalysts such as N-methylimidazole . Key steps include:

- Amide bond formation : Reacting purine intermediates with acyl chlorides or active esters in tetrahydrofuran (THF) under argon.

- Purification : Column chromatography using gradients of methanol/dichloromethane.

- Characterization : Confirm success via -NMR (e.g., methylene protons at δ 3.5–4.5 ppm) and HRMS (e.g., m/z 435 [M+H] for a CHNO derivative) .

How can researchers validate the structural integrity of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide?

Basic Research Question

Structural validation requires a multi-technique approach:

- NMR spectroscopy : Analyze diethylamino group protons (δ 1.1–1.3 ppm for CH, δ 3.3–3.5 ppm for CH) and carboxamide carbonyl carbon (δ ~165 ppm in -NMR) .

- Mass spectrometry : Use HRMS-ESI+ to confirm molecular ion peaks (e.g., theoretical vs. observed m/z values within 2 ppm error) .

- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm.

What experimental design strategies optimize yield in purine carboxamide synthesis?

Advanced Research Question

Yield optimization involves factorial design and parameter screening:

- Factor selection : Variables include reaction temperature (20–60°C), solvent polarity (THF vs. DMF), and stoichiometry (1:1 to 1:3 acyl chloride/purine).

- Response surface methodology (RSM) : Use a central composite design to model interactions between factors and identify optimal conditions .

- Case study : For a dioxolane-purine derivative, anhydrous THF at 40°C with 1.5 equivalents of reagent increased yields to 93% .

How should researchers address discrepancies in spectral data during characterization?

Advanced Research Question

Contradictions in NMR or MS data may arise from:

- Solvent effects : Deuterated solvents (e.g., DMSO-d vs. CDCl) shift proton signals. Cross-validate with -NMR DEPT experiments.

- Tautomerism : Purine derivatives exhibit keto-enol tautomerism, causing split peaks. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguity .

- Impurity interference : Compare HRMS isotopic patterns with theoretical simulations. Re-purify via preparative HPLC if necessary.

What computational tools aid in predicting reaction pathways for purine derivatives?

Advanced Research Question

Integrate quantum mechanics (QM) and machine learning (ML):

- Reaction path search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and intermediates .

- ICReDD methodology : Combine computed activation energies with experimental data to prioritize viable pathways (e.g., identifying low-energy amidation routes) .

- Feedback loops : Refine computational models using experimental kinetic data (e.g., Arrhenius plots for temperature-dependent reactions).

What safety protocols are critical when handling 6-Amino-N,N-diethyl-9H-purine-9-carboxamide?

Basic Research Question

Adhere to hazard mitigation strategies:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., phosphorus oxychloride) .

- First aid : For inhalation exposure, immediately move to fresh air and seek medical attention .

How can researchers troubleshoot low solubility in biological assays?

Advanced Research Question

Address solubility limitations via structural modification:

- Prodrug design : Introduce phosphate or glycosyl groups to enhance hydrophilicity (e.g., adenosine diphosphate derivatives in ) .

- Co-solvents : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release.

What are best practices for analyzing structure-activity relationships (SAR) in purine analogs?

Advanced Research Question

SAR analysis requires systematic variation:

- Substituent libraries : Synthesize derivatives with alkyl, aryl, or heterocyclic groups at the 6-amino position.

- Biological assays : Test against target enzymes (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) or steric (Taft E) parameters.

- Data integration : Use cheminformatics tools (e.g., Schrodinger’s QikProp) to predict logP, polar surface area, and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.